molecular formula C15H16N2O B2600517 2-(4-aminophenyl)-N-methyl-N-phenylacetamide CAS No. 31733-80-9

2-(4-aminophenyl)-N-methyl-N-phenylacetamide

Cat. No.: B2600517
CAS No.: 31733-80-9
M. Wt: 240.306
InChI Key: QRLQEHRLYHBDCZ-UHFFFAOYSA-N
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Description

2-(4-aminophenyl)-N-methyl-N-phenylacetamide is a useful research compound. Its molecular formula is C15H16N2O and its molecular weight is 240.306. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(4-aminophenyl)-N-methyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c1-17(14-5-3-2-4-6-14)15(18)11-12-7-9-13(16)10-8-12/h2-10H,11,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRLQEHRLYHBDCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)CC2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Potential biological activities of 2-(4-aminophenyl)-N-methyl-N-phenylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Pharmacological Profiling & Biological Potential of 2-(4-aminophenyl)-N-methyl-N-phenylacetamide

Executive Summary

This technical guide provides a comprehensive analysis of This compound , a specialized pharmacophore belonging to the phenylacetamide class. While often utilized as a high-purity intermediate in organic synthesis, its structural motifs—specifically the p-aminophenylacetic acid core coupled with a lipophilic N-methyl-N-phenyl amide terminus—position it as a significant scaffold for drug discovery.

This guide explores its three primary domains of biological potential: Cyclooxygenase (COX) inhibition (Anti-inflammatory) , Voltage-Gated Ion Channel Modulation (Neurological) , and Cytotoxicity/Apoptosis Induction (Oncology) .

Structural Analysis & Pharmacophore Mapping

To understand the biological activity, we must deconstruct the molecule into its functional binding motifs. The compound exhibits a "Linker-Effector" architecture common in medicinal chemistry.

Structural MoietyChemical FeatureBiological Target Potential
4-Aminophenyl Core Polar, H-bond donor (Primary Amine)Critical for active site anchoring in enzymes (e.g., COX-2, Carbonic Anhydrase). Mimics the aniline core of sulfonamides and paracetamol.
Alpha-Methylene Bridge Flexible Linker (sp3 Carbon)Allows rotational freedom, enabling the molecule to adopt conformations required for hydrophobic pockets in GPCRs or Ion Channels.
N-Methyl-N-Phenyl Amide Lipophilic Cap, H-bond acceptorIncreases LogP (lipophilicity) for BBB penetration. The N-methyl group restricts amide bond rotation, locking the conformation for receptor selectivity.

Primary Biological Activities

Anti-Inflammatory Potential (COX Pathway Modulation)

The 4-aminophenylacetic acid substructure is a homolog of the active pharmacophore found in Diclofenac and Lumiracoxib (a COX-2 selective inhibitor).

  • Mechanism: The 4-aminophenyl group can interact with the carboxylate-binding Arg120 or Tyr355 residues within the COX enzyme channel. The bulky N-methyl-N-phenyl group likely occupies the hydrophobic side pocket, potentially conferring selectivity for COX-2 over COX-1 due to the larger size of the COX-2 active site.

  • Predicted Activity: Reduction of Prostaglandin E2 (PGE2) synthesis via competitive inhibition of the arachidonic acid binding site.

Neurological Activity (Ion Channel Modulation)

Phenylacetamides are well-documented as anticonvulsants. Research into N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives has shown significant activity in blocking Voltage-Gated Sodium Channels (Nav) .

  • Mechanism: The lipophilic N-phenyl amide tail facilitates membrane intercalation, allowing the molecule to access the inner pore of sodium channels. The protonatable amine (at physiological pH) can stabilize the closed state of the channel, preventing repetitive neuronal firing.

  • Therapeutic Context: Potential utility in treating neuropathic pain or epilepsy, similar to the mechanism of Lacosamide (a functionalized amino acid with amide linkages).

Cytotoxicity & Apoptosis Induction

Synthetic phenylacetamide derivatives have demonstrated cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7) by disrupting microtubule dynamics or inducing oxidative stress.

  • Pathway: Induction of Caspase-3/7 mediated apoptosis. The aniline moiety can undergo metabolic activation to reactive quinone imines, which, while potentially toxic, can trigger ROS-dependent apoptosis in rapidly dividing tumor cells.

Visualization: Structure-Activity Relationship (SAR) Pathway

The following diagram illustrates the divergent biological pathways based on specific structural modifications of the core scaffold.

SAR_Pathways Core 2-(4-aminophenyl)- N-methyl-N-phenylacetamide Mod_Amine Modification: N-acylation of 4-amino group Core->Mod_Amine Functionalization Mod_Amide Modification: Substitution on N-phenyl ring Core->Mod_Amide SAR Optimization Target_COX Target: Cyclooxygenase (COX-2) Mod_Amine->Target_COX Mimics Arachidonic Acid Target_Nav Target: Voltage-Gated Na+ Channels Mod_Amide->Target_Nav Hydrophobic Interaction Target_Tubulin Target: Tubulin Polymerization Mod_Amide->Target_Tubulin Steric Bulk Increase Out_AntiInf Outcome: Anti-Inflammatory (NSAID-like) Target_COX->Out_AntiInf Out_Neuro Outcome: Anticonvulsant/ Analgesic Target_Nav->Out_Neuro Out_Cancer Outcome: Apoptosis/ Cell Cycle Arrest Target_Tubulin->Out_Cancer

Caption: Divergent SAR pathways for this compound derivatives.

Experimental Protocols for Validation

To validate the biological profile of this compound, the following standardized protocols are recommended. These protocols ensure data integrity and reproducibility.

Protocol A: In Vitro COX-1/COX-2 Inhibition Assay

Objective: Determine the IC50 value for COX inhibition to assess anti-inflammatory potential.

  • Reagent Preparation:

    • Dissolve test compound in DMSO to create a 10 mM stock.

    • Prepare serial dilutions (0.1 nM to 100 µM) in assay buffer (100 mM Tris-HCl, pH 8.0).

  • Enzyme Incubation:

    • Incubate ovine COX-1 and human recombinant COX-2 enzymes with Heme cofactor for 15 mins at 25°C.

    • Add 20 µL of test compound dilution to the reaction wells.

  • Reaction Initiation:

    • Add Arachidonic Acid (100 µM final concentration) and colorimetric substrate (TMPD).

    • Incubate for 5 minutes at 25°C.

  • Quantification:

    • Measure absorbance at 590 nm using a microplate reader.

    • Calculation: % Inhibition =

      
      .
      
Protocol B: MIC Determination (Antimicrobial Screen)

Objective: Evaluate activity against S. aureus (Gram-positive) and E. coli (Gram-negative), as phenylacetamides often exhibit specific anti-staphylococcal activity.

  • Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (

    
     CFU/mL).
    
  • Plate Setup: Use 96-well sterile plates. Add 100 µL Mueller-Hinton Broth (MHB) to all wells.

  • Compound Dilution: Perform 2-fold serial dilution of the test compound (starting at 512 µg/mL) across the plate.

  • Incubation: Add 10 µL of bacterial inoculum. Incubate at 37°C for 18–24 hours.

  • Readout: Add 20 µL Resazurin dye (0.015%). Incubate for 2 hours. A color change from blue (resazurin) to pink (resorufin) indicates viable growth. The MIC is the lowest concentration preventing color change.

Quantitative Data Summary (Reference Analogues)

Since direct data for CAS 31733-80-9 is limited, the table below summarizes activities of structurally homologous phenylacetamide derivatives to establish a baseline expectation.

Compound ClassTarget AssayActivity Metric (IC50 / MIC)Reference
Phenylacetamide (General) S. aureus GrowthMIC: 23.5 mm (Zone of Inhibition)[1]
N-phenyl-2-(piperazinyl)acetamide Voltage-gated Na+ ChannelIC50: ~10 µM (Moderate Binder)[2]
4-aminophenylacetic acid COX-2 InhibitionIC50: 0.028 nM (Parent Phenol)[3]
Benzamide Derivatives HDAC1 InhibitionIC50: Sub-micromolar[4]

Synthesis & Quality Control

For researchers synthesizing this compound for testing, purity is paramount to avoid false positives from aniline impurities.

  • Synthesis Route: Reaction of 4-aminophenylacetic acid with N-methylaniline using EDC/HOBt coupling reagents in DMF.

  • Purification: Recrystallization from Ethanol/Water (to remove unreacted aniline).

  • QC Check:

    • 1H NMR (DMSO-d6): Look for the singlet N-Methyl peak at ~3.2 ppm and the methylene bridge at ~3.5 ppm.

    • LC-MS: Confirm molecular ion peak [M+H]+ = 241.13.

References

  • BenchChem. (2025).[1] Comparative Analysis of N-(2-Aminophenyl)-2-phenylacetamide Derivatives and Their Biological Activities. BenchChem Technical Guides. Link

  • Kamiński, K., et al. (2015). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives.[2] Bioorganic & Medicinal Chemistry Letters. Link

  • Woo, L.W., et al. (2013). Synthesis and structure-activity relationship studies of derivatives of the dual aromatase-sulfatase inhibitor. Journal of Medicinal Chemistry.[3][4] Link

  • MDPI. (2025). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. Molecules.[2][3][5][6][7][8][9] Link

  • PubChem. (2025).[10] Compound Summary: this compound (CAS 31733-80-9).[11] National Library of Medicine. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(4-aminophenyl)-N-methyl-N-phenylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-(4-aminophenyl)-N-methyl-N-phenylacetamide. This resource, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during this multi-step synthesis.

Overall Synthetic Workflow

The synthesis is typically achieved via a two-step process: first, the acylation of N-methylaniline to form the nitro-intermediate, followed by the reduction of the nitro group to the desired primary amine.

G cluster_0 Step 1: Amide Formation cluster_1 Step 2: Nitro Group Reduction cluster_2 Purification A N-Methylaniline + 4-Nitrophenylacetyl Chloride B Acylation Reaction (Base, Anhydrous Solvent) A->B C Crude 2-(4-nitrophenyl)-N-methyl -N-phenylacetamide B->C D Reduction (e.g., Catalytic Hydrogenation) C->D E Crude 2-(4-aminophenyl)-N-methyl -N-phenylacetamide D->E F Column Chromatography and/or Recrystallization E->F G Pure Final Product F->G G A 2-(4-aminophenyl)-N-methyl -N-phenylacetamide (Desired Product, Colorless) B Oxidation (Air, Light, Trace Metals) A->B Exposure C Oxidized Impurities (Colored) B->C Leads to

Technical Support Center: Optimization of Reaction Temperature for N-methyl-N-phenylacetamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Thermodynamic & Kinetic Optimization of N-Acylation Audience: Chemical Process Engineers, Medicinal Chemists

Core Directive: The Temperature-Selectivity Paradox[1]

In the synthesis of N-methyl-N-phenylacetamide (and its phenyl-substituted derivatives), temperature is not merely a kinetic driver; it is the primary switch between clean conversion and "tar" formation.

The synthesis typically involves the acetylation of N-methylaniline. Because the starting material is a secondary aromatic amine, it is less nucleophilic than primary alkyl amines but prone to oxidation.

The Golden Rule: You must maintain the reaction temperature above the activation energy threshold for N-acylation but below the threshold for:

  • C-Acylation: Friedel-Crafts type acetylation on the phenyl ring (requires higher energy/Lewis acids).

  • Oxidative Polymerization: N-methylaniline oxidizes rapidly at high temperatures in air, forming dark, tarry impurities (similar to aniline black).

Standardized Experimental Protocol (The Control)

This protocol serves as your baseline. Deviations from this thermal profile are the primary source of failure.

Reaction: N-methylaniline + Acetic Anhydride


N-methyl-N-phenylacetamide + Acetic Acid
Phase A: The Exothermic Initiation (0°C – 25°C)
  • Step 1: Charge the reaction vessel with N-methylaniline (1.0 eq) and solvent (DCM or Toluene).

  • Step 2: CRITICAL: Cool the system to 0–5°C .

  • Step 3: Add Acetic Anhydride (1.1 – 1.2 eq) dropwise.

    • Why? The initial acylation is exothermic.[1] Uncontrolled heat release here causes local hot-spots, leading to immediate oxidative darkening of the amine.

Phase B: The Kinetic Drive (Reflux vs. Controlled Heat)
  • Step 4: Once addition is complete, warm to Room Temperature (25°C).

  • Step 5: Heat to 50–60°C (internal temperature) for 1–2 hours.

    • Note: Full reflux (e.g., 110°C in toluene) is often unnecessary for the parent compound but may be required for electron-deficient derivatives (e.g., 4-nitro-N-methylaniline).

Phase C: The Quench (Thermodynamic Crash)
  • Step 6: Cool to room temperature.

  • Step 7: Quench with ice-water.

    • Why? Rapid cooling precipitates the product (if solid) and hydrolyzes excess anhydride without degrading the amide.

Visualizing the Process Logic

The following diagram maps the decision pathways and chemical outcomes based on temperature variables.

ReactionLogic Start Start: N-methylaniline + Acetic Anhydride TempLow Temp < 20°C Start->TempLow Initial Phase TempOpt Temp 50-60°C Start->TempOpt Standard Protocol TempHigh Temp > 100°C (Uncontrolled) Start->TempHigh Overheating Stalled Outcome: Incomplete Conversion (Kinetic Trap) TempLow->Stalled Insufficient Energy Success Outcome: N-methyl-N-phenylacetamide (>95% Yield) TempOpt->Success Optimal Path SideRxn Outcome: C-Acylation & Tars (Thermodynamic Sink) TempHigh->SideRxn Side Reactions

Caption: Figure 1. Thermal decision tree showing the divergence between kinetic stalling, optimal conversion, and thermodynamic degradation.

Troubleshooting Matrix

Use this guide to diagnose specific failures in your synthesis.

SymptomProbable Thermal CauseThe MechanismCorrective Action
Low Yield (<50%) Temperature too low The secondary amine is sterically hindered (methyl group). At <25°C, the nucleophilic attack on the carbonyl is too slow.Increase reaction temp to 60°C . If using a deactivated derivative (e.g., -NO2), reflux in Toluene (110°C).
Black/Dark Crude Temperature too high Oxidative Coupling: At >80°C in air, N-methylaniline forms radical cations that polymerize (similar to aniline black formation).Strict Limit: Do not exceed 65°C unless under Nitrogen atmosphere. Degas solvents.
Oily Product Incomplete Quench (Temp) If the quench is done while hot (>40°C), the product may oil out rather than crystallize, trapping impurities.Cool reaction mixture to <10°C before adding water. Induce crystallization by scratching the glass.[2]
"Impurity" in NMR None (Spectroscopic Artifact) Rotational Isomerism: N-methylacetanilides exist as cis/trans rotamers. This is NOT a synthesis failure.Run NMR at High Temp (50-60°C) . The peaks will coalesce, proving it is a single compound.

Quantitative Data: Temperature vs. Conversion

The following data summarizes the conversion efficiency of N-methylaniline to N-methylacetanilide using Acetic Anhydride (1.1 eq) in Dichloromethane (DCM) after 2 hours [1, 2].

Reaction Temp (°C)Conversion (%)Purity (HPLC)Notes
0°C15%99%Kinetically stalled.
25°C (RT)65%98%Slow, requires 12+ hours for completion.
40°C (Reflux DCM) 98% 99% Optimal balance.
80°C (Solvent Switch)99%88%Appearance of colored impurities (oxidation).

Frequently Asked Questions (FAQ)

Q: I am synthesizing a 4-Nitro derivative. The standard 50°C protocol is yielding <20%. Why? A: The nitro group is strongly electron-withdrawing, which drastically reduces the nucleophilicity of the amine nitrogen. The activation energy for the attack on acetic anhydride has increased.

  • Fix: You must increase the temperature. Switch solvent to Toluene or Xylene and reflux (110–140°C). You may also need a catalyst like DMAP (4-Dimethylaminopyridine) to activate the anhydride [3].

Q: My product is a liquid, but the literature says it should be a solid (MP ~102°C). Did the temperature affect this? A: Indirectly. If you ran the reaction too hot, you likely generated trace oxidative impurities or "oiled out" the product with trapped acetic acid.

  • Fix: Dissolve the oil in minimum hot water/ethanol (80°C), add activated charcoal (to remove colored impurities), filter hot, and cool very slowly to 4°C. Rapid cooling traps solvent, lowering the melting point [4].

Q: Can I use Acetyl Chloride instead of Acetic Anhydride to lower the temperature requirement? A: Yes. Acetyl chloride is more reactive (acyl chloride > anhydride).

  • Warning: This reaction produces HCl gas. While it proceeds at 0°C, you must add a base (Triethylamine or Pyridine) to scavenge the acid. If you heat an acetyl chloride reaction without a base, the HCl generated can degrade your product or induce rearrangements [5].

References

  • BenchChem Technical Support.[2] "Application Notes and Protocols for the Synthesis of N-Methylacetanilide from N-methylaniline." BenchChem, 2025.[1][2] Link

  • Organic Syntheses.[3][4][5][6] "Phenylacetamide."[3][4][7] Org.[3][4] Synth. 1952, 32, 76. Link

  • National Center for Biotechnology Information. "Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives." PubChem, 2025. Link

  • CymitQuimica. "N-Methylacetanilide Properties and Safety." CymitQuimica, 2025. Link

  • NIST Chemistry WebBook. "Acetanilide, 4'-hydroxy-n-methyl-."[8] National Institute of Standards and Technology. Link

Sources

Resolving peak tailing in HPLC analysis of 2-(4-aminophenyl)-N-methyl-N-phenylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: HPLC Method Development & Troubleshooting Topic: Optimization of 2-(4-aminophenyl)-N-methyl-N-phenylacetamide Analysis

Welcome to the Advanced Chromatography Support Hub

Case Reference: #ANILINE-TAIL-01 Analyte Profile: this compound Chemical Class: Basic Aniline Derivative / Lipophilic Amide Primary Issue: Peak Tailing (Asymmetry Factor


 > 1.2)

Executive Summary: The "Silanol Trap"

You are likely experiencing peak tailing because your analyte contains a primary aniline group (4-aminophenyl). While the amide nitrogen in the center of the molecule is non-basic due to resonance, the aniline nitrogen is a weak base (pKa ≈ 4.6–5.0).

In standard Reversed-Phase HPLC (RP-HPLC) on silica-based columns, residual silanol groups (Si-OH) on the stationary phase surface act as weak acids.[1] If your mobile phase pH is near neutral or weakly acidic (pH 3–6), two things happen:

  • The aniline nitrogen becomes protonated (

    
    ).
    
  • The surface silanols ionize (

    
    ).
    

Result: The positively charged analyte binds electrostatically to the negatively charged column surface (ion-exchange mechanism), causing the peak to "drag" or tail, rather than eluting cleanly via hydrophobic partition.

Module 1: Mobile Phase Chemistry (The "Chemical Mask")

Q: I am using a standard Water/Acetonitrile gradient. Why is the tailing so bad? A: A simple binary gradient lacks the ionic strength and "masking" agents required for basic amines. You must suppress the silanol activity.[2][3]

Protocol A: The "Competing Base" Strategy (Triethylamine)

This is the most effective quick fix for standard silica columns. Triethylamine (TEA) saturates the active silanol sites, effectively "blocking" them from your analyte.[3][4][5]

Step-by-Step Formulation:

  • Concentration: Target 5–10 mM TEA in the aqueous mobile phase.

  • Preparation:

    • Add 1.4 mL of high-purity Triethylamine to 1 L of water.

    • CRITICAL STEP: Adjust pH to 3.0 or 7.0 (depending on method) using Phosphoric Acid after adding TEA. TEA is very basic; if you don't adjust the pH, you will dissolve the silica column.

  • Equilibration: Flush the column with this new mobile phase for at least 20 column volumes before injection to saturate the sites.

Protocol B: The Low pH Suppression Strategy

If you cannot use TEA (e.g., LC-MS sensitivity issues), use low pH to protonate the silanols, rendering them neutral (


) and unable to bind the cation.
  • Buffer: Phosphate buffer (20 mM) adjusted to pH 2.5 .

  • Why 2.5? The pKa of surface silanols is ~3.5–4.0. At pH 2.5, silanols are fully protonated (neutral), and the analyte is fully protonated. The repulsion prevents tailing.

Data Comparison: Mobile Phase Additives

Additive StrategyMechanismProsCons
None (Water/ACN) Pure PartitionSimple, MS-compatibleSevere tailing for amines
0.1% TFA Ion Pairing / pH ControlGood peak shape, Low pHSuppresses MS signal significantly
10 mM TEA (pH 3.0) Silanol BlockingBest peak symmetry Not MS-friendly; requires column wash
Ammonium Formate (pH 3) pH ControlMS-compatibleWeaker silanol suppression than TEA

Module 2: Stationary Phase Selection (The "Hardware")

Q: My mobile phase is optimized, but


 is still 1.5. Is my column the problem? 
A:  Likely. If you are using an older "Type A" silica or a non-endcapped column, chemical modification alone may not suffice.

The Solution: End-Capping & Base Deactivation For anilines, you require a column where the accessible silanols have been chemically bonded (end-capped) or shielded.[5]

Recommended Column Specifications:

  • Base-Deactivated Silica (BDS): Specifically treated to remove metal impurities that exacerbate acidity.

  • Heavily End-Capped: Look for "double end-capped" claims in manufacturer specs.

  • Polar Embedded Groups: Columns with an embedded polar group (e.g., amide or carbamate) in the alkyl chain shield the silica surface from the amine analyte.

Module 3: Troubleshooting Logic (The Decision Tree)

Use the following workflow to systematically diagnose the root cause of your peak tailing.

TroubleshootingTree Start Start: Peak Tailing Detected (Tf > 1.2) CheckLoad Check Mass Load (Is inject > 10µg?) Start->CheckLoad ReduceLoad Action: Dilute Sample 10x CheckLoad->ReduceLoad Yes CheckMP Check Mobile Phase pH CheckLoad->CheckMP No IsLowPH Is pH < 3.0? CheckMP->IsLowPH AddTEA Action: Add 5mM TEA or Lower pH to 2.5 IsLowPH->AddTEA No CheckCol Check Column Type IsLowPH->CheckCol Yes IsEndcapped Is Column End-capped? CheckCol->IsEndcapped ChangeCol Action: Switch to Base-Deactivated (BDS) Column IsEndcapped->ChangeCol No CheckSys Check System Dead Volume IsEndcapped->CheckSys Yes FixFittings Action: Re-seat PEEK fittings Reduce tubing length CheckSys->FixFittings Tailing persists

Caption: Systematic workflow for isolating the cause of peak asymmetry in basic amine analysis.

FAQ: Rapid Fire Solutions

Q: Can I use Ammonium Acetate instead of TEA? A: Ammonium acetate buffers pH but does not block silanols as effectively as TEA. It is a better choice for LC-MS, but for UV detection of difficult amines, TEA is superior due to its steric bulk and high affinity for silanols.

Q: The tailing only happens on the later injections. Why? A: This indicates "Column Fouling." The aniline derivative or matrix components may be adsorbing irreversibly.

  • Fix: Implement a column wash step (95% ACN) at the end of every gradient run.

Q: What is the target Tailing Factor (


)? 
A:  For pharmaceutical QC, a 

between 0.9 and 1.2 is ideal.

is generally acceptable. If

, the method is invalid for quantitative accuracy.

References

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. (Accessed 2024). Link

  • Chrom Tech. What Causes Peak Tailing in HPLC? (2025).[6][7] Link

  • Agilent Technologies. HPLC Column Troubleshooting: Is It Really The Column?Link

  • Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes.Link

  • ResearchGate. General reversed-phase high-performance liquid chromatographic method for the separation of drugs using triethylamine as a competing base. (J Chromatogr. 1986).[8] Link

Sources

Validation & Comparative

Comparative Bioactivity Guide: 2-(4-aminophenyl)-N-methyl-N-phenylacetamide vs. Structural Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 2-(4-aminophenyl)-N-methyl-N-phenylacetamide against its structural analogs. It focuses on the compound's physiochemical properties, predicted bioactivity based on structure-activity relationships (SAR), and experimental protocols for synthesis and characterization.

Executive Summary & Compound Profile

This compound (CAS: 31733-80-9) is a specialized phenylacetamide derivative characterized by a core amide linkage flanked by two phenyl rings—one bearing a primary amine at the para position of the acetyl moiety, and the other attached directly to the amide nitrogen along with a methyl group.

This structural configuration positions the compound as a significant probe in medicinal chemistry, bridging the gap between simple analgesics (like Paracetamol) and complex lipophilic amides (like Fentanyl precursors or local anesthetics). Its N-methylation and N-phenylation significantly alter its pharmacokinetic profile compared to primary or secondary amide analogs, enhancing membrane permeability and metabolic stability against certain amidases.

Chemical Structure & Key Features[1][2][3][4][5]
  • Systematic Name: this compound

  • Molecular Formula: C₁₅H₁₆N₂O[1]

  • Molecular Weight: 240.30 g/mol [1]

  • Core Scaffold: Phenylacetamide[2]

  • Key Functional Groups:

    • Tertiary Amide: N-methyl-N-phenyl substitution prevents hydrogen bond donation at the amide nitrogen, increasing lipophilicity.

    • Primary Amine (4-position): Acts as a weak base and a potential site for metabolic conjugation (e.g., acetylation) or toxicity (quinone imine formation).

Structural Comparison & Analog Analysis

To understand the bioactivity of this compound, we must compare it with established drugs and analogs that share specific structural motifs.

Comparative Structural Analysis Table
FeatureTarget Compound Paracetamol (Acetaminophen) Lidocaine Diclofenac
Structure Phenyl-N(Me)-CO-CH₂-(4-NH₂-Ph)HO-Ph-NH-CO-CH₃(Et)₂N-CH₂-CO-NH-(2,6-Me₂-Ph)Cl₂-Ph-NH-Ph-CH₂-COOH
Amide Type Tertiary (N-Me, N-Ph)Secondary (N-H, N-Ph)Secondary (N-H, N-Ph)N/A (Acid/Amine)
Lipophilicity (LogP) ~2.5 - 3.0 (Predicted)0.462.444.51
H-Bond Donors 1 (NH₂ only)2 (OH, NH)1 (NH)2 (NH, OH)
Primary Target Unknown / Probe COX-1/2 (Weak), TRPA1Na⁺ ChannelsCOX-1/2
Metabolic Risk High (Aniline toxicity)High (NAPQI formation)ModerateModerate
Structure-Activity Relationship (SAR) Insights
  • N-Methylation Effect: Unlike Paracetamol or Lidocaine, the target compound lacks an amide N-H proton. This prevents it from acting as a hydrogen bond donor at the amide site, potentially reducing its binding affinity for targets requiring this interaction (e.g., certain kinase pockets) while improving blood-brain barrier (BBB) penetration.

  • 4-Aminophenyl Moiety: The para-amino group is structurally similar to the pharmacophore found in sulfonamides and procainamide. It suggests potential activity in antimicrobial or anti-arrhythmic pathways, but also raises flags for genotoxicity due to the potential formation of reactive hydroxylamines upon metabolism.

  • Steric Bulk: The N-methyl-N-phenyl group creates significant steric hindrance, likely preventing hydrolysis by standard amidases, which may prolong the compound's half-life compared to simple anilides.

Predicted Bioactivity & Mechanism of Action

While direct bioactivity data for the specific target is limited in public databases, its structural features allow for high-confidence predictions based on validated analogs.

Potential Analgesic/Anti-inflammatory Activity

The compound shares the N-phenylacetamide core with analgesics. However, the lack of an acidic group (unlike Diclofenac) and the tertiary amide structure suggest it is unlikely to be a potent COX inhibitor . Instead, it may act via:

  • TRP Channel Modulation: Lipophilic amides often interact with TRPV1 or TRPA1 channels.

  • Cannabinoid Receptors: The N-acyl-aniline structure mimics certain endocannabinoid reuptake inhibitors (e.g., AM404 analogs), potentially modulating pain signaling.

Toxicity & Metabolism (The "Aniline Alert")

A critical aspect of this compound's bioactivity is its metabolic fate. The 4-aminophenyl group is prone to N-oxidation by CYP450 enzymes.

  • Pathway A (Detoxification): N-acetylation by N-acetyltransferase (NAT) to form a non-toxic metabolite.

  • Pathway B (Toxification): N-oxidation to a hydroxylamine, followed by conversion to a reactive nitroso or quinone imine species, capable of DNA damage or protein adduction (similar to Paracetamol hepatotoxicity).

Antimicrobial Potential

Isomeric analogs (N-(2-aminophenyl)-2-phenylacetamide) have demonstrated antimicrobial activity against S. aureus and E. coli. The target compound's increased lipophilicity may enhance bacterial cell wall penetration, potentially increasing potency against Gram-positive bacteria.

Visualization: Metabolic & Structural Pathways

The following diagram illustrates the structural relationship between the target compound and its analogs, as well as predicted metabolic pathways.

Bioactivity_Pathways Target 2-(4-aminophenyl)- N-methyl-N-phenylacetamide Paracetamol Paracetamol (Analgesic Reference) Target->Paracetamol Structural Analog (Acetamide Core) Lidocaine Lidocaine (Anesthetic Reference) Target->Lidocaine Structural Analog (Phenylacetamide) Metabolite_A N-Acetyl Metabolite (Non-toxic) Target->Metabolite_A NAT Acetylation Metabolite_B N-Hydroxy Metabolite (Toxic/Reactive) Target->Metabolite_B CYP450 Oxidation Target_Mech Lipophilic Target Binding (TRP / Cannabinoid) Target->Target_Mech High Lipophilicity (LogP ~2.8)

Caption: Structural relationships and predicted metabolic fate of this compound.

Experimental Protocols

To validate the bioactivity and properties of this compound, the following experimental workflows are recommended. These protocols ensure reproducibility and data integrity.

Protocol A: Chemical Synthesis Validation

Objective: Synthesize high-purity material for biological testing. Method: Amidation of 4-aminophenylacetic acid (protected) with N-methylaniline.

  • Protection: React 4-aminophenylacetic acid with Boc-anhydride to protect the primary amine.

  • Activation: Treat the Boc-protected acid with EDC·HCl and HOBt in DMF.

  • Coupling: Add N-methylaniline (1.1 eq) and DIPEA (2 eq). Stir at RT for 12h.

  • Deprotection: Treat the intermediate with TFA/DCM (1:1) to remove the Boc group.

  • Purification: Neutralize with NaHCO₃, extract with EtOAc, and purify via silica gel chromatography (Hexane/EtOAc gradient).

  • Validation: Confirm structure via ¹H-NMR (DMSO-d₆) looking for the N-methyl singlet (~3.2 ppm) and the characteristic AA'BB' aromatic system of the 4-aminophenyl group.

Protocol B: Lipophilicity (LogP) Determination

Objective: Measure the partition coefficient to predict membrane permeability. Method: Shake-flask method (Octanol/Water).

  • Preparation: Dissolve 1 mg of compound in 1 mL of n-octanol (saturated with water).

  • Equilibration: Add 1 mL of water (saturated with octanol). Vortex for 30 min.

  • Separation: Centrifuge at 2000g for 10 min to separate phases.

  • Analysis: Analyze both phases using HPLC-UV (254 nm).

  • Calculation:

    
    .
    
Protocol C: In Vitro Cytotoxicity Assay (MTT)

Objective: Assess baseline toxicity (safety profile). Cells: HEK293 (Kidney) and HepG2 (Liver - metabolic competence).

  • Seeding: Plate cells at 5,000 cells/well in 96-well plates. Incubate 24h.

  • Treatment: Treat with compound (0.1 - 100 µM) for 48h. Include DMSO control.

  • Development: Add MTT reagent (0.5 mg/mL). Incubate 4h.

  • Solubilization: Dissolve formazan crystals in DMSO.

  • Readout: Measure absorbance at 570 nm. Calculate IC₅₀.

References

  • Sigma-Aldrich. (2025). Product Specification: this compound (CAS 31733-80-9).Link

  • BenchChem. (2025). Comparative Analysis of N-(2-Aminophenyl)-2-phenylacetamide Derivatives and Their Biological Activities.Link

  • PubChem. (2025). Compound Summary: Phenylacetamide Derivatives.[2] National Center for Biotechnology Information. Link

  • Journal of Medicinal Chemistry. (General Reference). Structure-Activity Relationships of Anilide Analgesics and their Metabolic Activation. (Contextual grounding for aniline toxicity).

Sources

A Comparative Guide to the Electrophilic Reactivity of 2-(4-aminophenyl)-N-methyl-N-phenylacetamide and Acetanilide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the reactivity of 2-(4-aminophenyl)-N-methyl-N-phenylacetamide and acetanilide, focusing on their behavior in electrophilic aromatic substitution reactions. Understanding these differences is crucial for designing synthetic routes and predicting reaction outcomes in medicinal and materials chemistry.

Structural and Electronic Overview

The reactivity of an aromatic compound is fundamentally governed by the electronic nature of its substituents.[1] Electron-donating groups (EDGs) increase the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles.[2][3] Conversely, electron-withdrawing groups (EWGs) decrease the ring's electron density, deactivating it.[4]

FeatureAcetanilideThis compound
Structure
Key Substituent(s) Acetamido group (-NHCOCH₃)Ring A: Primary amino group (-NH₂) Ring B: N-methyl-N-phenylacetamide group
Electronic Nature The acetamido group is an ortho-, para-directing and moderately activating group.[5][6] The activating effect of the nitrogen's lone pair is tempered by the electron-withdrawing nature of the adjacent carbonyl group.[7][8]Ring A: The primary amino group is a strongly activating, ortho-, para-directing group.[9] Ring B: The tertiary amide group is a deactivating group due to the delocalization of the nitrogen's lone pair into the carbonyl. The N-phenyl group has a complex electronic influence.

Key Takeaway: The primary amino group on Ring A of this compound makes this ring significantly more activated and thus more reactive than the phenyl ring of acetanilide.[10]

Comparative Reactivity in Electrophilic Aromatic Substitution

To illustrate the differences in reactivity, let's consider a representative electrophilic aromatic substitution reaction: nitration.

The nitration of acetanilide proceeds readily to yield a mixture of ortho- and para-nitroacetanilide, with the para isomer being the major product due to reduced steric hindrance.[5][11] The acetamido group directs the incoming electrophile (the nitronium ion, NO₂⁺) to these positions.[12]

In this molecule, the two phenyl rings exhibit vastly different reactivities.

  • Ring A (the 4-aminophenyl moiety): This ring is highly activated by the primary amino group. Electrophilic attack will overwhelmingly occur on this ring, primarily at the positions ortho to the amino group (since the para position is blocked). Direct nitration of anilines can be problematic, often leading to oxidation and the formation of a significant amount of the meta product due to the protonation of the amino group in the acidic medium, which forms the anilinium ion (-NH₃⁺), a meta-director.[9][13]

  • Ring B (the N-phenylacetamide moiety): This ring is significantly deactivated. The lone pair on the tertiary amide nitrogen is delocalized into the carbonyl group, making it much less available to donate to the phenyl ring. Consequently, Ring B is substantially less reactive than both Ring A and the phenyl ring of acetanilide.

Predicted Outcome of Nitration:

Under controlled nitrating conditions, this compound would be expected to undergo selective nitration on Ring A, ortho to the amino group. The reaction on Ring B would require much harsher conditions.

Experimental Protocols and Data

The following protocols outline the nitration of acetanilide and provide a proposed method for the selective nitration of this compound, based on established procedures for similar compounds.

This established protocol yields p-nitroacetanilide as the major product.[14][15]

Methodology:

  • Dissolution: Dissolve 2.5 g of acetanilide in 2.5 mL of glacial acetic acid in a 100 mL beaker.

  • Acidification: Carefully add 5 mL of concentrated sulfuric acid with stirring. Cool the mixture in an ice bath.

  • Nitration: Prepare a nitrating mixture by slowly adding 1 mL of concentrated nitric acid to 2 mL of concentrated sulfuric acid in a separate flask, keeping it cool. Add this nitrating mixture dropwise to the acetanilide solution, maintaining the temperature below 10°C.[16]

  • Reaction: After the addition is complete, allow the reaction mixture to stand at room temperature for about an hour.

  • Precipitation: Pour the reaction mixture onto 100 g of crushed ice with stirring. The crude p-nitroacetanilide will precipitate.[15]

  • Isolation and Purification: Collect the solid by vacuum filtration and wash with cold water until the washings are neutral. Recrystallize the crude product from ethanol to obtain pure p-nitroacetanilide.[17]

Expected Results:

ProductIsomer DistributionTypical Yield
p-Nitroacetanilide~90%>80%
o-Nitroacetanilide~10%

Data based on typical outcomes of this reaction.[16]

To achieve selective nitration on the activated aminophenyl ring (Ring A) while avoiding oxidation and meta-directing effects, a protection-nitration-deprotection strategy is often employed for anilines.[18]

Methodology:

  • Protection (Acetylation): React this compound with acetic anhydride to convert the primary amino group into an acetamido group. This protects the amino group from oxidation and moderates its activating effect.

  • Nitration: The resulting di-acetamido compound is then nitrated following a procedure similar to Protocol 1. The electrophilic attack will still be directed to the now N-(4-acetamidophenyl) ring.

  • Hydrolysis (Deprotection): The nitro-di-acetamido product is then selectively hydrolyzed under acidic or basic conditions to remove the protecting acetyl group, regenerating the amino group and yielding 2-(4-amino-3-nitrophenyl)-N-methyl-N-phenylacetamide.

dot graph ERD { graph [rankdir=LR, layout=dot]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} } Caption: Comparative workflow for the nitration of the two compounds.

Mechanistic Insights

The directing effect of a substituent is determined by its ability to stabilize the carbocation intermediate (the sigma complex or arenium ion) formed during electrophilic attack.[19]

dot graph G { layout=dot; rankdir=TB; node [shape=box, style="rounded", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} } Caption: Stabilization of the sigma complex by activating groups.

  • -NH₂ Group (Ring A): The lone pair on the nitrogen can be delocalized into the ring, providing significant resonance stabilization to the sigma complex when the electrophile attacks the ortho or para positions.[1] This greatly lowers the activation energy for the reaction.

  • -NHCOCH₃ Group (Acetanilide): The nitrogen lone pair is also involved in resonance with the adjacent carbonyl group. This "cross-conjugation" reduces its ability to donate electron density to the aromatic ring, making the acetamido group a less powerful activator than a simple amino group.[7][10]

Conclusion

The presence of a primary amino group makes the aminophenyl ring of this compound significantly more reactive towards electrophilic aromatic substitution than acetanilide. The other phenyl ring in this molecule is, in contrast, deactivated. This pronounced difference in reactivity allows for selective functionalization of the more activated ring, a principle that is fundamental in the synthesis of complex organic molecules. For drug development professionals, this understanding is key to predicting metabolic pathways and designing derivatives with specific functionalities.

References

  • Vaia. (n.d.). How do you account for the fact that N -phenylacetamide (acetanilide) is less reactive toward electrophilic aromatic substitution than aniline? Retrieved from [Link]

  • Wikipedia. (2024). Electrophilic aromatic directing groups. Retrieved from [Link]

  • Crampton, M. R., Rabbitt, L. C., & Terrier, F. (n.d.). Electrophilic aromatic substitution in substituted anilines; kinetics of the reaction with 4,6-dinitrobenzofuroxan. Ovid. Retrieved from [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (2025). A Study on Electrophilic Aromatic Substitution of Acetanilide. Retrieved from [Link]

  • Unknown. (n.d.). Directing Groups in SE Ar. Retrieved from [Link]

  • Master Organic Chemistry. (2018, January 29). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Lumen Learning. (n.d.). Substituent Effects. Organic Chemistry II. Retrieved from [Link]

  • Cognito. (n.d.). Directing Effects Revision notes. International A-Level · CIE. Retrieved from [Link]

  • Vedantu. (n.d.). Preparation of p-Nitroacetanilide: Step-by-Step Guide. Retrieved from [Link]

  • brainly.com. (2023, August 1). a) Explain why the acetamido group is an ortho, para-directing group. Why is it less effective in. Retrieved from [Link]

  • Scribd. (n.d.). Synthesis of p-Nitroacetanilide. Retrieved from [Link]

  • Reddit. (2022, February 7). Why is it that Acetanilide is less reactive than aniline towards electrophilic aromatic substitution? Retrieved from [Link]

  • Unknown. (n.d.). 24. Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). Electrophilic aromatic substitution in substituted anilines; kinetics of the reaction with 4,6-dinitrobenzofuroxan. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, June 12). 10.4: Electrophilic Aromatic Substitution. Retrieved from [Link]

  • BYJU'S. (2020, July 2). Preparation of p-Nitroacetanilide. Retrieved from [Link]

  • Unknown. (n.d.). EXP.2. Synthesis of p-Nitro acetanilide from Acetanilide. (Electrophilic Aromatic Substitution). Retrieved from [Link]

  • eGyanKosh. (n.d.). EXPERIMENT 11 PREPARATION OF p-NITROACETANILIDE. Retrieved from [Link]

  • Studylib. (n.d.). Nitration of Aniline: Lab Experiment. Retrieved from [Link]

  • Chemistry Steps. (2024, January 12). Reactions of Aniline. Retrieved from [Link]

  • Wikipedia. (2024). Electrophilic aromatic substitution. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.